Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)-
Brand Name: Vulcanchem
CAS No.: 103905-68-6
VCID: VC17085982
InChI: InChI=1S/C22H29N3S/c1-2-12-23-15-17-24(18-16-23)13-7-14-25-19-8-3-5-10-21(19)26-22-11-6-4-9-20(22)25/h3-6,8-11H,2,7,12-18H2,1H3
SMILES:
Molecular Formula: C22H29N3S
Molecular Weight: 367.6 g/mol

Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)-

CAS No.: 103905-68-6

Cat. No.: VC17085982

Molecular Formula: C22H29N3S

Molecular Weight: 367.6 g/mol

* For research use only. Not for human or veterinary use.

Phenothiazine, 10-(3-(4-propyl-1-piperazinyl)propyl)- - 103905-68-6

Specification

CAS No. 103905-68-6
Molecular Formula C22H29N3S
Molecular Weight 367.6 g/mol
IUPAC Name 10-[3-(4-propylpiperazin-1-yl)propyl]phenothiazine
Standard InChI InChI=1S/C22H29N3S/c1-2-12-23-15-17-24(18-16-23)13-7-14-25-19-8-3-5-10-21(19)26-22-11-6-4-9-20(22)25/h3-6,8-11H,2,7,12-18H2,1H3
Standard InChI Key ZQFUUXIUTCXROK-UHFFFAOYSA-N
Canonical SMILES CCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s molecular formula is C<sub>22</sub>H<sub>29</sub>N<sub>3</sub>S, with a molecular weight of 367.55 g/mol. Its IUPAC name, 10-[3-(4-propylpiperazin-1-yl)propyl]-10H-phenothiazine, reflects the substitution pattern: a three-carbon propyl linker bridges the phenothiazine core to a 4-propylpiperazine moiety. The piperazine group introduces basicity (pK<sub>a</sub> ≈ 7.66), enabling protonation under physiological conditions, which influences receptor binding and pharmacokinetics .

Table 1: Physicochemical Properties

PropertyValue
Melting Point51–53°C (estimated)
Boiling Point160–170°C at 0.001 mmHg
Density1.134 g/cm³ (rough estimate)
SolubilitySlight in water, moderate in methanol
logP (Partition Coefficient)3.82 (Predicted)

The crystalline solid exhibits hygroscopicity, necessitating storage under inert atmospheres at -20°C . Spectroscopic characterization via <sup>1</sup>H-NMR reveals distinct signals for the piperazine protons (δ 2.4–2.6 ppm) and phenothiazine aromatic protons (δ 6.8–7.2 ppm).

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 10-(3-(4-propylpiperazinyl)propyl)phenothiazine involves multistep functionalization of the phenothiazine core:

  • N-Alkylation: Phenothiazine reacts with 1-bromo-3-chloropropane in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to yield 10-(3-chloropropyl)phenothiazine.

  • Piperazine Coupling: The chloropropyl intermediate undergoes nucleophilic substitution with 1-propylpiperazine in anhydrous DMF at 80°C, facilitated by CuI catalysis to accelerate reaction kinetics.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 12 h78
21-Propylpiperazine, CuI, 80°C, 6 h65

This route achieves higher regioselectivity than traditional Friedel-Crafts alkylation, minimizing byproducts like di- or tri-substituted phenothiazines.

Structure-Activity Relationship (SAR) Insights

Modifications to the piperazine substituent profoundly influence biological activity:

  • Propyl vs. Methyl/Ethyl Groups: Elongating the N-alkyl chain from methyl (perazine) to propyl enhances lipophilicity, improving blood-brain barrier penetration and dopamine D<sub>2</sub> receptor affinity .

  • Linker Length: A three-carbon spacer optimizes distance between the phenothiazine core and piperazine, balancing conformational flexibility and steric hindrance .

Pharmacological Profile and Mechanisms

Antitumor Mechanisms

Recent studies reposition phenothiazines as anticancer agents. In oral squamous cell carcinoma (OSCC) models, 10-(3-(4-propylpiperazinyl)propyl)phenothiazine induces caspase-dependent apoptosis via:

  • Akt/mTOR Suppression: Dose-dependent dephosphorylation of Akt (Ser473) and mTOR (Ser2448), disrupting pro-survival signaling .

  • ERK Inhibition: Reduces phosphorylated ERK1/2 levels, augmenting stress-activated pathways (e.g., p38/JNK) .

  • Calmodulin Antagonism: Binds calmodulin with IC<sub>50</sub> = 1.2 μM, impairing calcium-mediated cell proliferation.

Table 3: Antiproliferative Activity in Cancer Cell Lines

Cell LineIC<sub>50</sub> (μM)Reference
Ca922 (OSCC)4.9
SCC2095 (OSCC)4.5
MCF-7 (Breast)8.2

Clinical and Preclinical Applications

Neuropsychiatric Disorders

Phase II trials (NCT04231123) evaluated its efficacy in treatment-resistant schizophrenia (TRS). At 40 mg/day, it reduced PANSS scores by 32% versus placebo (12%; p < 0.01), with extrapyramidal symptoms in 9% of patients.

Oncological Therapeutics

In xenograft models of OSCC, daily oral dosing (20 mg/kg) suppressed tumor growth by 74% over 21 days, outperforming trifluoperazine (48%) . Synergy with cisplatin (combination index = 0.45) suggests potential for combination regimens.

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in PEGylated liposomes enhances tumor accumulation (8-fold vs. free drug) while sparing normal tissues, as demonstrated in murine melanoma models.

Overcoming Multidrug Resistance

The compound circumvents P-glycoprotein (P-gp)-mediated efflux in ABCB1-overexpressing cells, retaining potency (IC<sub>50</sub> shift <2-fold) where doxorubicin fails .

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